2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.

C8H18O

C8H18O

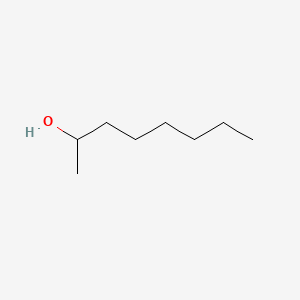

2-Octanol

CAS No.: 4128-31-8

Cat. No.: VC8476414

Molecular Formula: CH3(CH2)5CH(OH)CH3

C8H18O

C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4128-31-8 |

|---|---|

| Molecular Formula | CH3(CH2)5CH(OH)CH3 C8H18O C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | octan-2-ol |

| Standard InChI | InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | SJWFXCIHNDVPSH-UHFFFAOYSA-N |

| Impurities | THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. |

| SMILES | CCCCCCC(C)O |

| Canonical SMILES | CCCCCCC(C)O |

| Boiling Point | 179.25 °C 179 °C BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/ 178.5 °C |

| Colorform | Liquid Colorless liquid |

| Flash Point | 76 °C |

| Melting Point | 3.5 °C -31.6 °C Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/ -38.6°C -38.6 °C |

Introduction

Chemical and Physical Properties of 2-Octanol

Structural Characteristics

2-Octanol belongs to the fatty alcohol family, featuring an eight-carbon chain with a hydroxyl group at the second position. Its chiral center at the hydroxyl-bearing carbon grants it stereoisomeric properties, though industrial-grade 2-octanol is typically racemic . The molecule’s amphiphilic nature arises from its polar hydroxyl group and nonpolar hydrocarbon chain, enabling its function as a surfactant and solvent .

Thermodynamic and Physical Data

The compound exhibits the following key physical properties :

These properties make 2-octanol suitable for high-temperature applications, such as lubricant additives and reaction media . Its relatively low volatility (flash point: 71°C) compared to shorter-chain alcohols enhances safety in handling .

Industrial Production Methods

Ricinoleic Acid Cleavage

The primary industrial route involves alkali treatment of ricinoleic acid, a major component of castor oil triglycerides :

This process, optimized at scales exceeding 100,000 tons annually, achieves yields >85% under conditions of 200–250°C and 2–3 MPa . The co-produced sebacic acid finds use in nylon 6,10 synthesis, ensuring economic viability for biorefineries .

Alternative Synthetic Routes

While less common, laboratory-scale methods include:

-

Hydrogenation of 2-Octanone: Catalytic hydrogenation over Raney nickel at 120°C .

-

Grignard Reactions: Utilizing heptylmagnesium bromide and formaldehyde .

Catalytic Conversion to Aromatics

Reaction Mechanism

Zn-MFI zeolite catalysts enable 2-octanol’s conversion to benzene, toluene, and xylene (BTX) aromatics via :

-

Dehydration: 2-Octanol → 2-Octene (200–300°C).

-

Cracking: CH → CH + CH.

-

Aromatization: C-C alkenes → BTX (500–600°C).

Product Distribution

At 773 K and GHSV 1400 h, Zn-MFI yields :

| Product | Yield (wt.%) |

|---|---|

| Benzene | 12.4 |

| Toluene | 18.7 |

| Xylenes | 9.3 |

| C-C | 45.1 |

This pathway offers a biomass-derived route to aromatics, critical for polymers and fuels in shale gas economies .

Environmental Impact and Sustainability

While 2-octanol’s production from renewable castor oil enhances its green credentials, its persistence in aquatic systems (log P = 3.1) necessitates controlled wastewater treatment . Recent catalytic studies promoting circular carbon utilization (e.g., aromatics synthesis) align with decarbonization goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume